molecular formula C16H18N2O4S B6395334 3-(3-t-Butylsulfamoylphenyl)picolinic acid CAS No. 1262010-29-6

3-(3-t-Butylsulfamoylphenyl)picolinic acid

Cat. No.: B6395334
CAS No.: 1262010-29-6
M. Wt: 334.4 g/mol
InChI Key: YXMPSLHLHVVWDZ-UHFFFAOYSA-N
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Description

3-(3-t-Butylsulfamoylphenyl)picolinic acid is a synthetic organic compound that belongs to the class of picolinic acid derivatives. Picolinic acid and its derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a picolinic acid moiety substituted with a 3-t-butylsulfamoylphenyl group, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 3-(3-t-Butylsulfamoylphenyl)picolinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the picolinic acid core: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the 3-t-butylsulfamoylphenyl group: This step involves the sulfonation of a phenyl ring followed by the introduction of a t-butyl group. The sulfonation can be carried out using reagents like sulfur trioxide or chlorosulfonic acid, while the t-butyl group can be introduced using t-butyl chloride in the presence of a suitable base.

    Coupling of the two moieties: The final step involves coupling the picolinic acid core with the 3-t-butylsulfamoylphenyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

3-(3-t-Butylsulfamoylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the picolinic acid moiety are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-t-Butylsulfamoylphenyl)picolinic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with metal ions.

    Biology: In biological research, the compound can be used to study enzyme inhibition and protein-ligand interactions. It may also be used in the development of bioactive molecules with potential therapeutic applications.

    Medicine: The compound has potential applications in drug discovery and development. It can be used as a lead compound for the design of new drugs targeting specific biological pathways.

    Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-t-Butylsulfamoylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The specific molecular targets and pathways involved depend on the biological context and the specific application of the compound.

Comparison with Similar Compounds

3-(3-t-Butylsulfamoylphenyl)picolinic acid can be compared with other picolinic acid derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other picolinic acid derivatives.

Properties

IUPAC Name

3-[3-(tert-butylsulfamoyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-7-4-6-11(10-12)13-8-5-9-17-14(13)15(19)20/h4-10,18H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMPSLHLHVVWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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